molecular formula C39H76O5 B120778 Glyceryl 1,3-distearate CAS No. 504-40-5

Glyceryl 1,3-distearate

Cat. No. B120778
CAS RN: 504-40-5
M. Wt: 625 g/mol
InChI Key: IZHVBANLECCAGF-UHFFFAOYSA-N
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Description

Glyceryl 1,3-distearate, also known as glyceryl distearate, is a glycerol ester derived from stearic acid . It is a solid white wax with a delicate aroma and is found in natural products like Streptomyces and Sciadopitys verticillata . It has multifunctional properties, making it a valuable ingredient in various industries .


Molecular Structure Analysis

The molecular formula of Glyceryl 1,3-distearate is C39H76O5 . It has a molecular weight of 625.0 g/mol . The IUPAC name is (2-hydroxy-3-octadecanoyloxypropyl) octadecanoate .


Physical And Chemical Properties Analysis

Glyceryl 1,3-distearate is a solid white wax that possesses a melting point of approximately 55°C . It serves as a fundamental building block for synthesizing a diverse range of compounds such as surfactants, polymers, and polyols .

Scientific Research Applications

Pharmaceutical Applications

Glyceryl 1,3-distearate: is utilized in the pharmaceutical industry due to its properties as a lubricant and flow aid in powder blends for capsule filling . It also serves as a coating agent for taste masking . This compound is essential in creating tablets and creams, where it acts as an emollient and thickening agent .

Cosmetic Industry

In cosmetics, Glyceryl 1,3-distearate is used for its emollient properties, providing lubrication and a soft, smooth appearance to the skin . It’s found in skin care products, moisturizers, and makeup products like lipsticks. Its safety as a cosmetic ingredient has been reviewed and approved by regulatory agencies .

Food Industry

As a food additive, Glyceryl 1,3-distearate functions as an emulsifier and stabilizer. It helps to maintain the consistency and quality of food products. The FDA has reviewed its safety and approved its use as an indirect food additive .

Anti-Inflammatory Research

Recent studies have identified Glyceryl 1,3-distearate as a bioactive compound with anti-inflammatory properties. It has been shown to lower inflammation in a model of bovine mastitis caused by bacterial infection, highlighting its potential as a therapeutic agent .

Biotechnology

In biotechnology, Glyceryl 1,3-distearate is part of research studies exploring its role in metabolic pathways and its potential as a bioactive compound for various applications .

Environmental Applications

While specific environmental applications of Glyceryl 1,3-distearate are not extensively documented, compounds like it are often evaluated for their biodegradability and potential use in sustainable practices within various industries .

Safety And Hazards

The Cosmetic Ingredient Review (CIR) Expert Panel has indicated that diglycerides in the 1,3-diester form, such as Glyceryl 1,3-distearate, do not present any significant acute toxicity risk, nor are these ingredients irritating, sensitizing, or photosensitizing .

Future Directions

Glyceryl 1,3-distearate has been highlighted for its efficiency as an alternative therapeutic option for the natural-product sustainable development of bovine mastitis treatment . Its multifunctional properties make it a valuable ingredient in various industries .

properties

IUPAC Name

(2-hydroxy-3-octadecanoyloxypropyl) octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHVBANLECCAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60892302
Record name 1,3-Distearoylglycerol
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Molecular Weight

625.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(18:0/0:0/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0056036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Product Name

Glyceryl 1,3-distearate

CAS RN

504-40-5, 1323-83-7
Record name 1,3-Distearin
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Record name 1,3-Dioctadecanoylglycerol
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Record name Glyceryl distearate [NF]
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Record name Glyceryl 1,3-distearate
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Record name 1,3-Distearoylglycerol
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Record name Distearic acid, diester with glycerol
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Record name 2-hydroxypropane-1,3-diyl distearate
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Record name GLYCERYL 1,3-DISTEARATE
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Synthesis routes and methods I

Procedure details

1,3-Disteroylglycerol. A mixture of 171.3 g (0.5 mole) glycidol stearate, 156.5 g (0.55 mole) stearic acid, 1.0 g (0.025 mole) sodium hydroxide, and tetrabutylammonium hydrogensulfate (8.5 g, 0.025 mole) in 400 mL ethanol is heated at reflux (80° C.) for 20 hours. The solid material is removed by passage of the reaction mixture through a short column of silica gel. After evaporation, the crude solid product is subjected to centrifugal partition chromatography using a mixture of acetonitrile-hexane. Recrystallization of the resulting powder from acetone-water gives 1,3-distearoylglycerol.
Quantity
171.3 g
Type
reactant
Reaction Step One
Quantity
156.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3.0 g of dihydroxyacetone dimer, 22.7 g of stearic acid, 16.8 g of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride salt, and 10.8 g of 4-dimethylaminopyridine were dissolved in 100 mL of dichloromethane, for overnight reaction under agitation at ambient temperature. Adding 0.5 L of methanol to the reaction solution, the generated powder was filtered and recovered. The powder recovered by filtration was washed with methanol. After the washed powder was dried, 6 g of the dried powder was dissolved in a mixture solution of 400 mL of tetrahydrofuran and 20 mL of aqueous 10% acetic acid solution, to which 1.1 g of sodium borohydride was added in small portions at 0° C. Subsequently, the resulting mixture was agitated at ambient temperature for 6 hours to promote the reaction. The resulting reaction solution was poured in saturated aqueous sodium hydrogen carbonate, for extraction in ethyl acetate. After the organic layer was dried, the organic layer was concentrated under reduced pressure. The residue was purified by silica gel column chromatography, to obtain 3.5 g of the intended product.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Glyceryl 1,3-distearate detected and quantified in food products?

A: A recent study developed a method for determining Glyceryl 1,3-distearate in milk using ultra-performance liquid chromatography coupled with an evaporative light scattering detector (UPLC-ELSD). [] The method demonstrated good linearity, limits of detection and quantification, and acceptable recoveries, making it suitable for analyzing this compound in milk. This analytical technique allows researchers to monitor the levels of Glyceryl 1,3-distearate in food products, ensuring quality control and compliance with regulations.

Q2: Can Glyceryl 1,3-distearate be used in combination with other compounds to modify the properties of food products?

A: Research indicates that Glyceryl 1,3-distearate, when combined with candelilla wax, exhibits a synergistic effect in structuring grapeseed oil oleogels. [] This specific blend, at a 25:75 ratio of Glyceryl 1,3-distearate to candelilla wax, resulted in desirable characteristics such as a lower melting point, harder texture, increased viscoelasticity, and reduced oiling-off. This combination holds potential as a healthier alternative to saturated fats in various food applications.

Q3: Does Glyceryl 1,3-distearate possess any biological activity?

A: Interestingly, Glyceryl 1,3-distearate, identified in extracts of the plant Clinacanthus nutans, demonstrated anti-inflammatory activity against bovine mastitis pathogens. [] While the exact mechanism remains under investigation, this finding highlights the potential of Glyceryl 1,3-distearate as a therapeutic agent, particularly in veterinary medicine. Further research is needed to fully elucidate its mode of action and explore its potential applications in treating inflammatory conditions.

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